![molecular formula C18H24BrNO2 B1520704 tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-39-1](/img/structure/B1520704.png)
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Übersicht
Beschreibung
The compound “tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” is a spiro compound, which means it has two rings that share a single atom . The compound contains an indene ring and a piperidine ring, which are connected at a single point to form the spiro structure. It also has a tert-butyl group and a carboxylate ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spiro ring system, possibly through a cyclization reaction. The bromine atom could be introduced through a halogenation reaction, and the tert-butyl ester could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the spirocyclic system. The presence of the bromine atom would add to the molecular weight of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromine atom could be displaced in a nucleophilic substitution reaction. The ester could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromine atom and the ester group would likely make it relatively polar .Wissenschaftliche Forschungsanwendungen
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Huard et al. (2012) detailed the synthesis of 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors, showcasing a novel synthetic approach from ethyl 3-amino-1H-pyrazole-4-carboxylate. This method provides access to pyrazolo-fused spirolactams, a structure somewhat related to the query compound, highlighting the role of similar structures in the development of enzyme inhibitors (Huard et al., 2012).
A Convenient Synthetic Route to Spiro[indole-3,4′-piperidin]-2-ones
Freund and Mederski (2000) developed a synthetic route starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline to obtain the spiro[indole-3,4′-piperidin]-2-one system. This process underscores the feasibility of constructing complex spiro compounds through anilide formation, N(1)-protection, and intramolecular cyclization, providing a basis for further functionalization similar to the target molecule (Freund & Mederski, 2000).
X-ray Studies of tert-Butyl Piperidinecarboxylates
Didierjean et al. (2004) conducted X-ray studies revealing the crystal structures of related tert-butyl piperidinecarboxylates, offering insights into the molecular packing and hydrogen bonding that could influence the reactivity and synthesis of complex spiro piperidines. This work provides foundational knowledge for the structural characterization of similar compounds (Didierjean et al., 2004).
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate
Zhang et al. (2018) developed a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs. This study demonstrates the utility of tert-butyl piperidinecarboxylates in the synthesis of small molecule drugs, relevant to the query compound's potential application in medicinal chemistry (Zhang et al., 2018).
Asymmetric Synthesis of Piperidine Derivatives
Xue et al. (2002) described the asymmetric synthesis of piperidine derivatives, providing a pathway to enantiomerically pure compounds. This method could be applied to the synthesis of spiro piperidines with specific stereochemical configurations, echoing the structural complexity of the target compound (Xue et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 5-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-5,12H,6-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHOLYWZXHSSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=C(C=C3)Br)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)
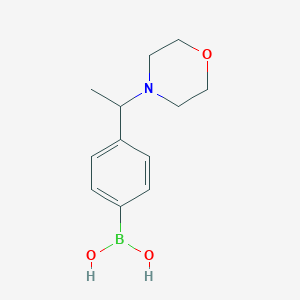
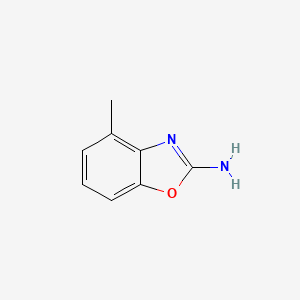
![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)
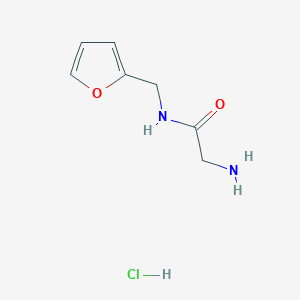

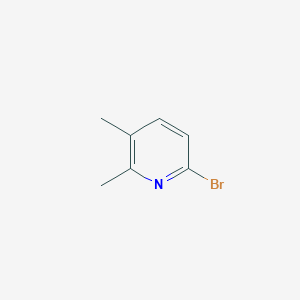


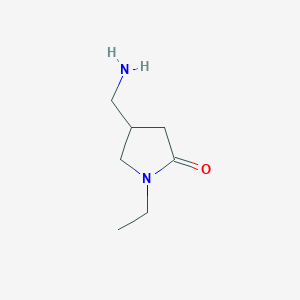
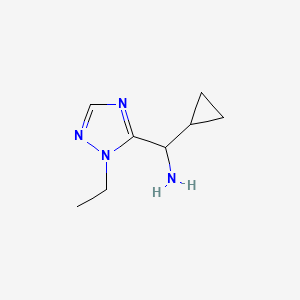
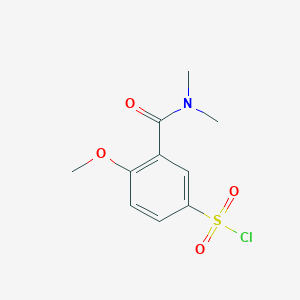
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)
